N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC17915127
Molecular Formula: C18H23N5OS
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5OS |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H23N5OS/c1-12(2)18(4,11-19)20-15(24)10-25-17-22-21-16(23(17)5)14-9-7-6-8-13(14)3/h6-9,12H,10H2,1-5H3,(H,20,24) |
| Standard InChI Key | UWCUDKQXTFHQND-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC(C)(C#N)C(C)C |
Introduction
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique combination of functional groups, including a cyano group, a dimethylpropyl moiety, and a triazole derivative with a sulfanyl linkage. This compound is of interest in medicinal chemistry due to its diverse biological activities.
Biological Activity
This compound exhibits potential biological activity, particularly in oncology and infectious diseases. Its interactions with specific molecular targets, such as enzymes and receptors, contribute to its therapeutic potential. Preliminary studies suggest promising applications, although comprehensive data is limited.
| Biological Activity | Potential Applications |
|---|---|
| Oncology | Anticancer Properties |
| Infectious Diseases | Antimicrobial Properties |
Similar Compounds
Several compounds share structural similarities with N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These include:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Cyano-3-methylbutan-2-yl)-2-{[5-methyl-4-phenylthiazol-3-yloxy]sulfanyl}acetamide | C17H21N5OS | Contains Thiazole Instead of Triazole |
| N-(1-Cyanoisopropyl)-2-{[5-Methyltriazol]}acetamide | C15H18N4OS | Lacks Dimethylpropyl Group |
| N-(Cyclohexanecarbonyl)-2-{[4-Methoxyphenyl]-triazol}acetamide | C20H24N4O3S | Features Methoxy Substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume